5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a fused heterocyclic compound featuring a triazole ring annulated to a pyrimidinone core. The ethyl group at position 3 and the amino group at position 5 contribute to its unique chemical reactivity and biological activity. It is synthesized via cyclocondensation reactions involving aminotriazole intermediates and functionalized acetylenes or nitriles under microwave (Mw) or ultrasonic (Us) irradiation, as reported in synthetic protocols . Spectral characterization (IR, NMR, MS) confirms its structure, with key absorption bands at 1645–1670 cm⁻¹ (C=O stretch) and δ 3.29 ppm (CH₂ protons in NMR) .
Properties
CAS No. |
5457-90-9 |
|---|---|
Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-amino-3-ethyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H8N6O/c1-2-12-4-3(10-11-12)5(13)9-6(7)8-4/h2H2,1H3,(H3,7,8,9,13) |
InChI Key |
RRLFIBUKUXPMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC(=N2)N)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-amino-1,2,4-triazole with formamide, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-3-ethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The benzyl-substituted derivative exhibits a remarkably high melting point (405.4°C) due to enhanced π-π stacking, whereas the ethyl analog melts at lower temperatures (78–190°C) .
- Solubility : The 5-thioxo derivative (7a) shows improved solubility in polar solvents compared to the parent compound, attributed to sulfur’s electron-withdrawing effects .
- Stability : Ethyl and benzyl substituents enhance hydrolytic stability compared to unsubstituted analogs, as evidenced by resistance to acidic conditions during synthesis .
Key Research Findings
Substituent Effects : Alkyl groups (ethyl, hexyl) enhance lipophilicity and membrane permeability, while aryl groups (e.g., 4-Cl-phenyl) improve target binding via hydrophobic interactions .
Tautomerism: 8-Azaguanine exists in keto-enol tautomeric forms, influencing its base-pairing ability in nucleic acid analogs .
Structure-Activity Relationship (SAR): The 5-amino group is critical for hydrogen bonding with biological targets, as its removal abolishes antiviral activity .
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